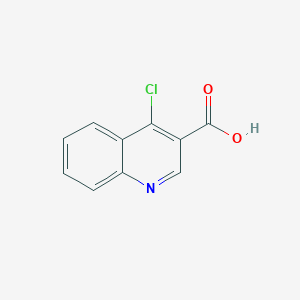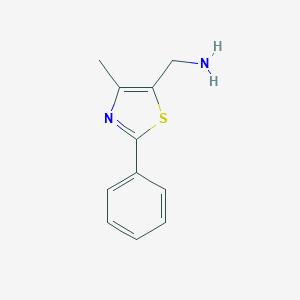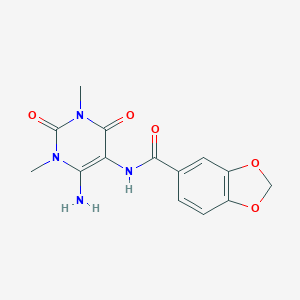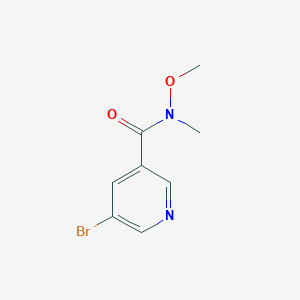
4-Chloroquinoline-3-carboxylic acid
概要
説明
4-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic compound that is a vital scaffold for leads in drug discovery . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carboxylic acid involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The structures of the compounds synthesized were characterized by spectroscopic methods . The molecular structure of 4-Chloroquinoline-3-carboxylic acid is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol yields 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile . This indicates that 4-Chloroquinoline-3-carboxylic acid can undergo various chemical reactions.科学的研究の応用
Drug Design and Medicinal Chemistry
4-Chloroquinoline-3-carboxylic acid: is a valuable scaffold in drug design due to its broad spectrum of bioactivity. It serves as a pharmacophore, which is a part of a molecular structure responsible for a particular biological or pharmacological interaction that it undergoes . This compound is often used as a starting point for the synthesis of more complex bioactive molecules, particularly in the development of antimalarial, antibacterial, and anticancer agents.
Synthesis of Bioactive Derivatives
The compound’s versatility allows for the synthesis of a wide range of derivatives with potential biological and pharmaceutical activities. For instance, it can be used to create quinoline derivatives that have been evaluated as potent inhibitors of alkaline phosphatases, which are enzymes significant in various physiological and pathological processes .
Organic Synthesis
In organic chemistry, 4-Chloroquinoline-3-carboxylic acid can be utilized in various synthetic pathways to construct complex molecules. It can act as an intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .
Chemical Research
This compound is also instrumental in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity can be harnessed to explore novel chemical transformations that can be applied to the synthesis of complex organic molecules .
Industrial Applications
Beyond the laboratory, 4-Chloroquinoline-3-carboxylic acid may find applications in industrial processes. Its derivatives can be used in the manufacture of dyes, agrochemicals, and other industrial chemicals that require complex organic compounds as precursors .
Environmental Studies
In environmental science, researchers can use this compound to study the degradation of quinoline derivatives in the environment and their potential impact on ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their safety and ecological risks .
作用機序
Safety and Hazards
将来の方向性
The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .
特性
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carboxylic acid | |
CAS RN |
179024-66-9 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?
A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.
Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?
A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)



![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)





